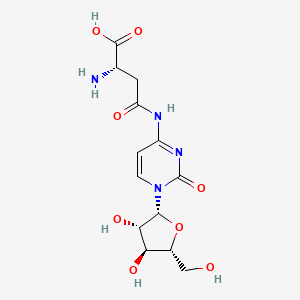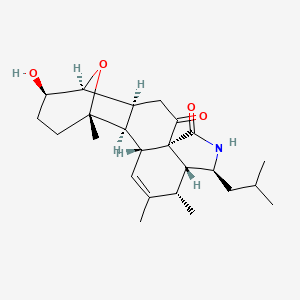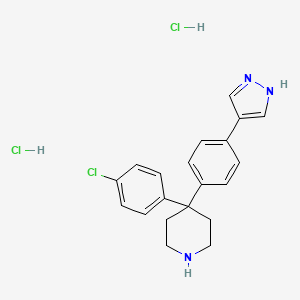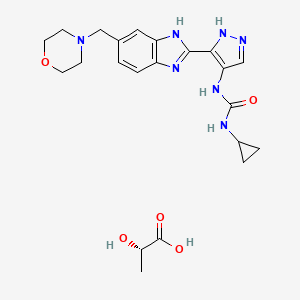![molecular formula C24H27N7O B605721 N-[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine CAS No. 1594092-37-1](/img/structure/B605721.png)
N-[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as AZ191, has a molecular formula of C24H27N7O . It is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidin-2-amine group attached to a methoxyphenyl group and a methylpyrrolopyridinyl group . The exact 3D conformer and other structural details are not available in the retrieved sources.Physical And Chemical Properties Analysis
The compound has a molecular weight of 429.5 g/mol . Other physical and chemical properties such as solubility, melting point, and boiling point are not available in the retrieved sources.Scientific Research Applications
Inhibitor of DYRK1B
AZ191 is a potent inhibitor of DYRK1B . DYRK1B is a dual-specificity tyrosine phosphorylation-regulated kinase involved in various cellular processes . The inhibition of DYRK1B by AZ191 has potential applications in the treatment of diseases where DYRK1B is implicated.
Structural Studies
The compound AZ191 has been used in structural studies to elucidate the structure of DYRK1B . This has led to the identification of a distinct binding site in the hinge region of DYRK1B, which is pivotal for the design of selective inhibitors .
Comparative Analysis
AZ191 has been used in comparative analysis studies with closely related kinases such as DYRK1A . This has helped in understanding the differences in the binding sites of these kinases and can guide the design of selective inhibitors .
Cell Cycle Regulation
AZ191 has been shown to inhibit DYRK1B-induced G phase cell cycle arrest in Panc-1 cells in vitro . This suggests that AZ191 could be used to modulate cell cycle progression in certain cell types.
Drug Design
The structural information obtained from studies using AZ191 has been used to design selective inhibitors for DYRK1B . This has potential applications in the development of targeted therapies for diseases associated with DYRK1B.
Selective Inhibitor Design
The distinct binding site identified in DYRK1B when in complex with AZ191 has been used to design selective inhibitors . Quantum mechanical calculations reveal a notable difference in the accessibility of the catalytic lysine between DYRK1B and DYRK1A, suggesting a potential avenue for selective inhibitor design .
Mechanism of Action
Target of Action
AZ191 is a potent and selective small molecule inhibitor of Dual specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B) . DYRK1B is a protein kinase that is amplified in certain cancers and may act as an oncogene .
Mode of Action
AZ191 selectively inhibits the serine/threonine kinase activity of DYRK1B, without affecting its tyrosine kinase autophosphorylation . It has been shown to inhibit DYRK1B more effectively than DYRK1A in HEK-293 cells . AZ191 also inhibits the phosphorylation of cyclin D1 (CCND1), a key regulator of the mammalian G1-S phase transition .
Biochemical Pathways
This indicates that DYRK1B is a novel Thr286-CCND1 kinase that promotes CCND1 degradation . In addition, AZ191 has been shown to strongly induce a pro-inflammatory cytokine release pattern in THP-1 cells differentiated into macrophages .
Result of Action
AZ191 has been shown to have a range of cellular effects. It inhibits the cell cycle by causing a G1-phase cell-cycle arrest . It also increases the expression of the M1 marker CD80 and decreases the M2 marker CD163 in THP-1 macrophages . Furthermore, it has been shown to promote the degradation of cyclin D1, a key regulator of the cell cycle .
Action Environment
The action of AZ191 can be influenced by the cellular environment. For instance, in THP-1 cells differentiated into macrophages, AZ191 strongly induced a pro-inflammatory cytokine release pattern . .
properties
IUPAC Name |
N-[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O/c1-29-10-12-31(13-11-29)17-4-5-21(23(14-17)32-3)28-24-26-9-7-20(27-24)19-16-30(2)22-15-25-8-6-18(19)22/h4-9,14-16H,10-13H2,1-3H3,(H,26,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVXTMKTGDARKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=CC(=N3)C4=CN(C5=C4C=CN=C5)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[7-fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid](/img/structure/B605638.png)

![Spirostan-3-yl pentopyranosyl-(1->4)-[pentopyranosyl-(1->6)]hexopyranoside](/img/structure/B605641.png)


![N-[[5-[3-(1-benzylpiperidin-4-yl)propoxy]-1-methylindol-2-yl]methyl]-N-methylprop-2-yn-1-amine](/img/structure/B605646.png)
![(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide](/img/structure/B605653.png)

![3-(4-(6-(3-(Dimethylamino)propoxy)benzo[d]oxazol-2-yl)phenoxy)-N,N-dimethylpropan-1-amine](/img/structure/B605656.png)
![1-Cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea](/img/structure/B605657.png)


